REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([Cl:10])=[N:4][CH:5]=[N:6][C:7]=1[NH:8][CH3:9].Cl.[CH:12](OCC)(OCC)OCC>>[Cl:10][C:3]1[N:4]=[CH:5][N:6]=[C:7]2[C:2]=1[N:1]=[CH:9][N:8]2[CH3:12]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1C(=NC=NC1NC)Cl
|
Name
|
|
Quantity
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2.6 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
|
C(OCC)(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The white precipitate was then collected
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Type
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WASH
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Details
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washed with ether which
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Type
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CONCENTRATION
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Details
|
was concentrated
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Name
|
|
Type
|
product
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Smiles
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ClC1=C2N=CN(C2=NC=N1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |